N-(phenoxyacetyl)glycine
Overview
Description
N-(phenoxyacetyl)glycine is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Understanding the Role in Plant Stress Resistance
N-(phenoxyacetyl)glycine's related compound, glycine betaine (GB), has been extensively studied for its role in improving plant abiotic stress resistance. GB and proline accumulate in various plant species in response to environmental stresses like drought, salinity, extreme temperatures, and heavy metals. These compounds positively affect enzyme and membrane integrity and facilitate osmotic adjustment in stressed plants. Although GB's direct relation to this compound is not explicitly detailed in available studies, understanding GB's functions can provide insights into the potential applications of related compounds in enhancing plant stress tolerance. Genetically engineered plants with transgenes for GB production have shown limitations in ameliorating stress effects, but exogenous application of GB has led to significant improvements in growth and crop yield under stress conditions. Further research is required to optimize the application of GB and by extension, possibly this compound or its derivatives, for crop production in stress environments (Ashraf & Foolad, 2007).
Potential Implications in Human Health and Disease
The discovery of antibodies to glycine receptors (GlyR-Ab) has redefined conditions like progressive encephalomyelitis with rigidity and myoclonus (PERM) and related stiff person spectrum disorders. GlyR-Ab positive patients often show improvement with immunotherapy, indicating the potential pathogenicity of these antibodies. This discovery underscores the importance of glycine and its derivatives in neurological conditions, suggesting that compounds like this compound might have implications in the study and treatment of similar disorders. Although the direct application of this compound in this context is not detailed in available research, the significance of glycine receptor interactions in immunotherapy-responsive diseases highlights a potential area for future investigation (Crisp, Balint, & Vincent, 2017).
Mechanism of Action
Target of Action
N-(Phenoxyacetyl)glycine is a complex compound that belongs to the family of fatty acid amides It’s known that fatty acid amides, including this compound, interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Fatty acid amides, the family to which this compound belongs, are known to interact with their targets through various mechanisms . They can bind to receptors, influence signal transduction, and modulate the activity of enzymes
Biochemical Pathways
It’s known that fatty acid amides, including this compound, can influence various biochemical pathways . These compounds can affect the synthesis, degradation, enzymatic modification, and transport of various biomolecules
Pharmacokinetics
It’s known that the pharmacokinetics of fatty acid amides, the family to which this compound belongs, can be influenced by various factors . These factors can affect the bioavailability of these compounds and their ability to reach their targets
Result of Action
It’s known that fatty acid amides, including this compound, can have various effects at the molecular and cellular levels . These effects can include changes in cell signaling, modulation of enzyme activity, and alterations in the structure and function of various biomolecules
Action Environment
It’s known that various environmental factors can influence the action of fatty acid amides, the family to which this compound belongs . These factors can include temperature, pH, the presence of other molecules, and various cellular and extracellular conditions
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTAKEVMLYCYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306137 | |
Record name | N-(phenoxyacetyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14231-45-9 | |
Record name | 14231-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(phenoxyacetyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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